molecular formula C21H20Br2O5 B11074765 Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

Cat. No.: B11074765
M. Wt: 512.2 g/mol
InChI Key: JMPJUTCDIXHWBX-UHFFFAOYSA-N
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Description

Dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate: is a chemical compound with the molecular formula C11H11BrO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate typically involves the reaction of 4-bromophenylacetic acid with dimethyl malonate in the presence of a base such as sodium methoxide. The reaction is carried out in methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • Dimethyl 2-(4-bromophenyl)malonate
  • Dimethyl 2-(4-chlorophenyl)malonate
  • Dimethyl 2-(4-fluorophenyl)malonate

Uniqueness: Dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]malonate is unique due to the presence of two bromophenyl groups, which enhance its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C21H20Br2O5

Molecular Weight

512.2 g/mol

IUPAC Name

dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

InChI

InChI=1S/C21H20Br2O5/c1-12(19(24)14-6-10-16(23)11-7-14)17(13-4-8-15(22)9-5-13)18(20(25)27-2)21(26)28-3/h4-12,17-18H,1-3H3

InChI Key

JMPJUTCDIXHWBX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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